N-Boc-N'-Benzylidene-hydrazine
Overview
Description
N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of hydrazine, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and a benzylidene group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-Benzylidene-hydrazine typically involves the reaction of hydrazine derivatives with tert-butoxycarbonyl anhydride (Boc2O) and benzaldehyde. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Formation of Boc-protected hydrazine: Hydrazine reacts with Boc2O in the presence of a base to form N-Boc-hydrazine.
Formation of N-Boc-N’-Benzylidene-hydrazine: N-Boc-hydrazine is then reacted with benzaldehyde to form N-Boc-N’-Benzylidene-hydrazine.
Industrial Production Methods
Industrial production methods for N-Boc-N’-Benzylidene-hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N’-Benzylidene-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The benzylidene group can be reduced to form N-Boc-hydrazine.
Substitution: The Boc group can be removed under acidic conditions to yield free hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of N-Boc-hydrazine.
Substitution: Formation of free hydrazine derivatives.
Scientific Research Applications
N-Boc-N’-Benzylidene-hydrazine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-N’-Benzylidene-hydrazine primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety from unwanted reactions during synthetic processes. The benzylidene group can be selectively removed under specific conditions, allowing for the controlled release of the hydrazine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
N-Boc-N’-Benzylidene-hydrazine can be compared with other similar compounds such as:
N-Boc-hydrazine: Lacks the benzylidene group and is used primarily for protecting hydrazine moieties.
N-Cbz-hydrazine: Uses a carbobenzyloxy (Cbz) group instead of Boc for protection.
N-Fmoc-hydrazine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
N-Boc-N’-Benzylidene-hydrazine is unique due to its dual protection mechanism, which provides additional stability and selectivity in synthetic processes. The combination of Boc and benzylidene groups allows for more versatile applications compared to compounds with a single protecting group.
Similar Compounds
- N-Boc-hydrazine
- N-Cbz-hydrazine
- N-Fmoc-hydrazine
Biological Activity
N-Boc-N'-Benzylidene-hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a benzylidene group and a Boc (tert-butyloxycarbonyl) protecting group, is part of a larger class of hydrazones known for their diverse pharmacological properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Where:
- is the benzyl group.
- is the hydrazine moiety.
The synthesis typically involves the reaction of an appropriate hydrazine with a benzaldehyde derivative under acidic or basic conditions, followed by the introduction of the Boc protecting group to enhance stability and solubility.
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that hydrazone derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, including both gram-positive and gram-negative bacteria. A study indicated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against several pathogens .
2. Antioxidant Properties
The antioxidant capacity of this compound is noteworthy. Research indicates that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
3. Antitumor Activity
The compound has shown promise in antitumor applications. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The growth inhibition was quantified using IC50 values, with some derivatives achieving values as low as 1 µM . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with an MIC of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, suggesting potential applications in treating bacterial infections .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, this compound was evaluated using the DPPH assay. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid .
Case Study 3: Antitumor Mechanism Exploration
Research exploring the antitumor mechanisms revealed that this compound induced apoptosis in T47D breast cancer cells by activating caspase-3 and caspase-9 pathways. Flow cytometry analysis confirmed an increase in apoptotic cell populations when treated with the compound at concentrations above 5 µM .
Data Tables
Properties
IUPAC Name |
tert-butyl N-[(Z)-benzylideneamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKATZANDADGPR-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24469-50-9 | |
Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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